[2-(4-Methylphenoxy)ethyl]boronic acid
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Overview
Description
[2-(4-Methylphenoxy)ethyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to an ethyl chain, which is further connected to a 4-methylphenoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenoxy)ethyl]boronic acid typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then converted to the corresponding boronic acid through a reaction with boron reagents such as boron trihalides or boronic esters under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the conversion of intermediates to the final boronic acid product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylphenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylphenoxy)ethyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and functional group compatibility make it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(4-Methylphenoxy)ethyl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the 4-methylphenoxy group.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
2-(4-Methoxyphenoxy)ethylboronic acid: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of [2-(4-Methylphenoxy)ethyl]boronic acid lies in its specific functional groups, which provide distinct reactivity and compatibility in various chemical reactions. The presence of the 4-methylphenoxy group can influence the electronic properties and steric effects, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
2-(4-methylphenoxy)ethylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5,11-12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYZWOPGMKWICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOC1=CC=C(C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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